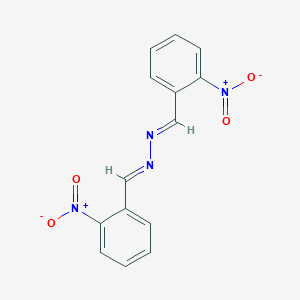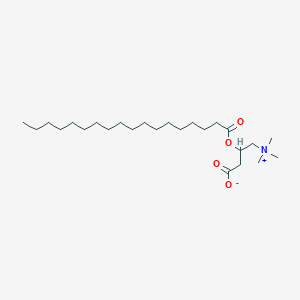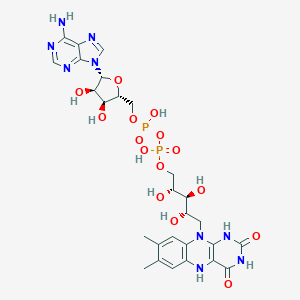
FADH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
FADH2 is a redox cofactor derived from riboflavin (vitamin B2). It plays a crucial role in various biological processes, particularly in the oxidative metabolism of carbohydrates, amino acids, and fatty acids. The compound is essential for the functionality of flavoenzymes involved in mitochondrial electron transport and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: FADH2 is synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylation of flavin mononucleotide to produce dihydroflavine-adenine dinucleotide .
Industrial Production Methods: Industrial production of dihydroflavine-adenine dinucleotide typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce riboflavin, which is then converted to dihydroflavine-adenine dinucleotide through enzymatic pathways .
化学反応の分析
Types of Reactions: FADH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an electron carrier in redox reactions, facilitating the transfer of electrons between different molecules .
Common Reagents and Conditions: Common reagents used in reactions involving dihydroflavine-adenine dinucleotide include oxidizing agents like oxygen and reducing agents such as nicotinamide adenine dinucleotide. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: The major products formed from reactions involving dihydroflavine-adenine dinucleotide include reduced or oxidized forms of the compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
FADH2 has a wide range of scientific research applications:
作用機序
FADH2 exerts its effects by acting as a redox cofactor in various enzymatic reactions. It facilitates the transfer of electrons between different molecules, thereby playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as dehydrogenases and oxidases, to catalyze redox reactions .
類似化合物との比較
- Flavin mononucleotide
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
Comparison: FADH2 is unique due to its conformational flexibility and ability to exist in multiple forms (stacked and unstacked). This versatility allows it to participate in a wide range of redox reactions and interact with various enzymes. In contrast, similar compounds like flavin mononucleotide and nicotinamide adenine dinucleotide have more rigid structures and specific roles in cellular processes .
特性
CAS番号 |
1910-41-4 |
|---|---|
分子式 |
C27H35N9O15P2 |
分子量 |
787.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChIキー |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
| 1910-41-4 | |
物理的記述 |
Solid |
同義語 |
1,5-dihydro-FAD FADH2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


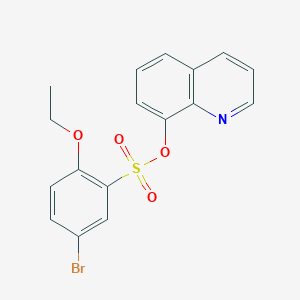
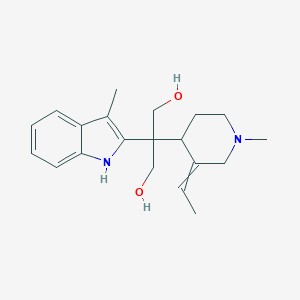
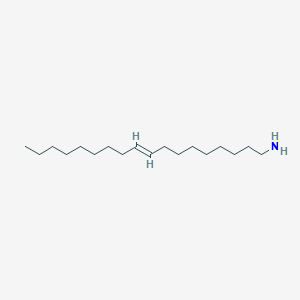
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
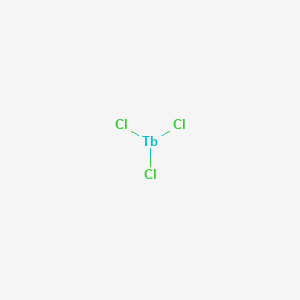
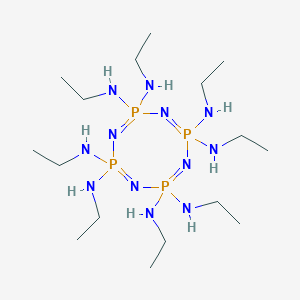
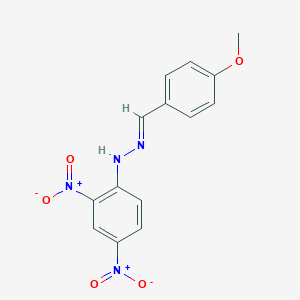
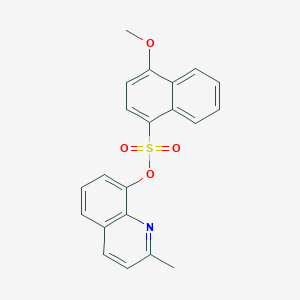

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
